molecular formula C4H7N3O3 B12868040 4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B12868040
M. Wt: 145.12 g/mol
InChI Key: GFLYWUKPIMUGHO-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound with the molecular formula C4H7N3O3 It is a derivative of triazolidine and is characterized by the presence of a hydroxyl group and two methyl groups attached to the triazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylhydrazine with glyoxal in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triazolidine ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,4-triazolidine-3,5-dione: Similar structure but with a phenyl group instead of hydroxyl and methyl groups.

    1,2,4-Triazolidine-3,5-dione: Lacks the hydroxyl and methyl groups, making it less reactive.

    4-Hydroxy-1,2,4-triazolidine-3,5-dione: Similar but without the methyl groups.

Uniqueness

4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and potential biological activity. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to its analogs.

Properties

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

IUPAC Name

4-hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C4H7N3O3/c1-5-3(8)7(10)4(9)6(5)2/h10H,1-2H3

InChI Key

GFLYWUKPIMUGHO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)N1C)O

Origin of Product

United States

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